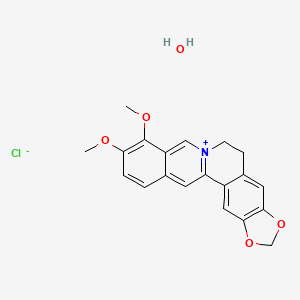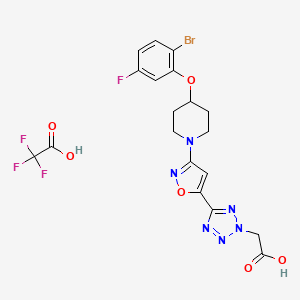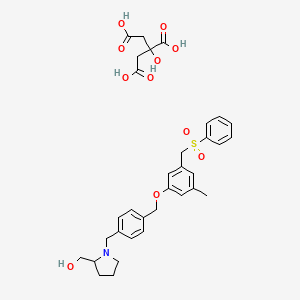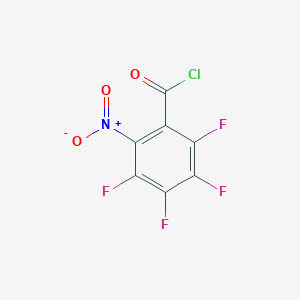
Notoginsenoside Ft1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside Ft1 is a saponin compound derived from the plant Panax notoginseng. This compound has garnered significant attention due to its diverse pharmacological activities, including promoting wound healing, enhancing platelet aggregation, and inhibiting cancer cell growth .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical transformations of saponins.
Medicine: It has shown promising results in inhibiting colorectal cancer growth by increasing the proportion of CD8+ T cells in tumor-bearing mice.
Industry: The compound’s ability to enhance platelet aggregation and promote wound healing makes it a potential candidate for developing therapeutic agents for cardiovascular diseases and diabetic foot ulcers
Mechanism of Action
Notoginsenoside Ft1 exerts its effects through various molecular targets and pathways:
Fibroblast Proliferation: It activates the PI3K/Akt/mTOR signaling pathway, promoting cell proliferation and collagen production.
Cancer Inhibition: The compound targets the deubiquitination enzyme USP9X, reducing the expression of downstream effectors in the Wnt signaling pathway, thereby inhibiting colorectal cancer growth.
Metabolic Regulation: this compound acts as a TGR5 agonist, enhancing intestinal glucagon-like peptide-1 (GLP-1) release and improving glucose homeostasis.
Biochemical Analysis
Biochemical Properties
Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, this compound increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of this compound .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Notoginsenoside Ft1 can be synthesized through the acid hydrolysis of notoginsenoside ST4. The process involves cleaving the carbohydrate side chains at the C-20 position of notoginsenosides Fa and Fc, followed by hydroxylation at the C-25 position or hydrolysis of the carbohydrate side chains at the C-3 position under acidic conditions . High temperatures and a 25% acetic acid concentration are conducive to the preparation of this compound .
Industrial Production Methods: The industrial production of this compound involves the use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to monitor the dynamic changes in chemical compositions during the acid hydrolysis process . The theoretical preparation yield rate of this compound is approximately 1.8%, which is beneficial for further studies on its bioactivities and clinical applications .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside Ft1 undergoes various chemical reactions, including hydroxylation, hydrolysis, and epimerization .
Common Reagents and Conditions:
Hydroxylation: High temperature and acetic acid (25%) are used to facilitate the hydroxylation reaction at the C-25 position.
Hydrolysis: Acidic conditions are employed to hydrolyze the carbohydrate side chains at the C-3 position.
Major Products: The major products formed from these reactions include notoginsenoside ST4 and other hydroxylated or hydrolyzed derivatives .
Comparison with Similar Compounds
Notoginsenoside Ft1 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:
- Notoginsenoside Fa
- Notoginsenoside Fc
- Ginsenoside Rb1
- Ginsenoside Rc
- Ginsenoside Rb2
- Ginsenoside Rb3
- Ginsenoside Rd
- Notoginsenoside Fe
- Ginsenoside Rd2
- Gypenoside IX
- 20(S)-Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- Notoginsenoside SFt3
- Ginsenoside Rk1
- Ginsenoside Rg5
- 20(S)-Ginsenoside Rh2 .
This compound stands out due to its dual role as a TGR5 agonist and FXR antagonist, which is not commonly observed in other ginsenosides .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVPTXOKTYXHU-UGGLCNOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

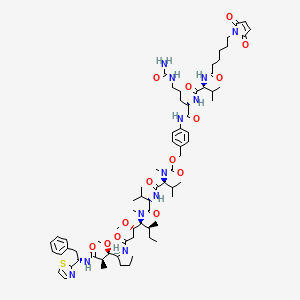
![(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol](/img/structure/B1139224.png)

